
Diinosine Pentaphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diinosine Pentaphosphate is a dinucleotide compound composed of two inosine molecules linked by a chain of five phosphate groups. It is known for its role as a potent antagonist at P2X1 receptors, which are a type of purinergic receptor involved in various physiological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diinosine Pentaphosphate can be synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of inosine monophosphate (IMP) to form inosine diphosphate (IDP), followed by further phosphorylation to inosine triphosphate (ITP), inosine tetraphosphate (ITP4), and finally this compound. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods using specific kinases that catalyze the phosphorylation steps. These methods are preferred for their higher specificity and yield compared to purely chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Diinosine Pentaphosphate undergoes various chemical reactions, including:
Hydrolysis: Breaking down into inosine and phosphate groups in the presence of water.
Oxidation and Reduction: Though less common, it can participate in redox reactions under specific conditions.
Substitution: Phosphate groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic catalysts.
Phosphorylation: Uses agents like POCl3 or PPA under controlled conditions.
Substitution: Requires nucleophilic reagents and appropriate solvents.
Major Products:
Hydrolysis Products: Inosine and inorganic phosphate.
Substitution Products: Various inosine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Diinosine Pentaphosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in nucleotide synthesis and as a standard in chromatographic analyses.
Biology: Studied for its role in cellular signaling, particularly in purinergic signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions involving P2X1 receptors, such as cardiovascular diseases and pain management.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mecanismo De Acción
Diinosine Pentaphosphate exerts its effects primarily by antagonizing P2X1 receptors. These receptors are ligand-gated ion channels that mediate various physiological responses to extracellular ATP. By binding to these receptors, this compound inhibits their activation, thereby modulating cellular responses such as muscle contraction, neurotransmission, and inflammation .
Comparación Con Compuestos Similares
- Diadenosine Tetraphosphate (Ap4A)
- Diadenosine Pentaphosphate (Ap5A)
- Diuridine Tetraphosphate (Up4U)
Comparison: Diinosine Pentaphosphate is unique due to its high selectivity for P2X1 receptors compared to other diadenosine polyphosphates. This selectivity makes it particularly valuable in research focused on purinergic signaling. Additionally, its structure allows for specific interactions with molecular targets that are not as pronounced in similar compounds .
Propiedades
Fórmula molecular |
C10H12ClN6Na4O13P3 |
|---|---|
Peso molecular |
644.57 g/mol |
Nombre IUPAC |
tetrasodium;[[[5-(2,6-diamino-8-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16ClN6O13P3.4Na/c11-9-14-3-6(12)15-10(13)16-7(3)17(9)8-5(19)4(18)2(28-8)1-27-32(23,24)30-33(25,26)29-31(20,21)22;;;;/h2,4-5,8,18-19H,1H2,(H,23,24)(H,25,26)(H2,20,21,22)(H4,12,13,15,16);;;;/q;4*+1/p-4 |
Clave InChI |
XBTAHJADSWGPIG-UHFFFAOYSA-J |
SMILES canónico |
C(C1C(C(C(O1)N2C3=NC(=NC(=C3N=C2Cl)N)N)O)O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


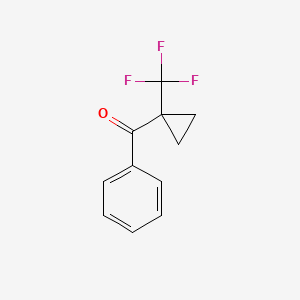
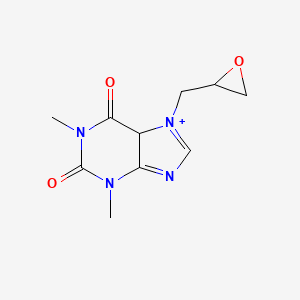
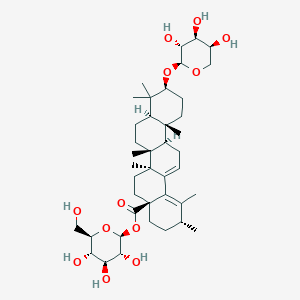

![(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-4,5-dihydroxy-1-oxo-hexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12080090.png)

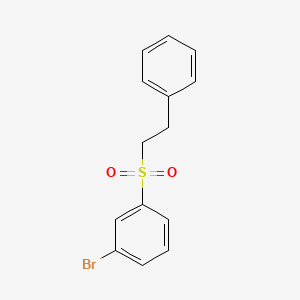

![4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid](/img/structure/B12080102.png)
![2-(cyanomethylsulfanyl)-N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide](/img/structure/B12080108.png)
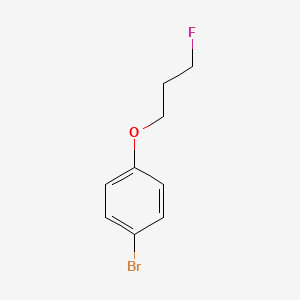
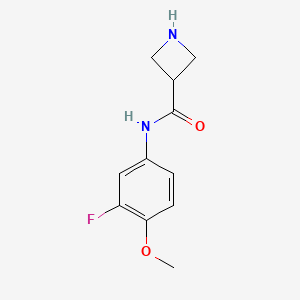
![[3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12080132.png)

